N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine
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Overview
Description
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine is a complex organic compound that features a quinazoline core structure substituted with a cyclohexyl group and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the triazine ring and the cyclohexyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine
- N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzene-1-sulfonamide
Uniqueness
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline core and the presence of the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H26N6 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,6-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C19H26N6/c1-13-8-9-17-16(10-13)14(2)22-19(23-17)24-18-20-11-25(12-21-18)15-6-4-3-5-7-15/h8-10,15H,3-7,11-12H2,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
KWYLSRBLRNYHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)C4CCCCC4)C |
Origin of Product |
United States |
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